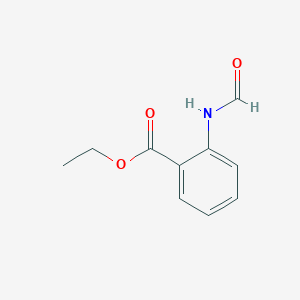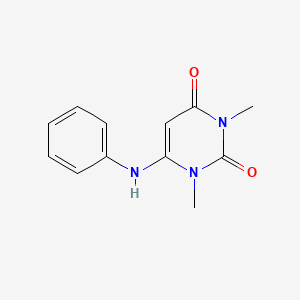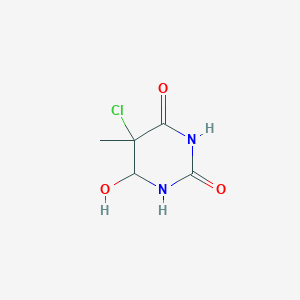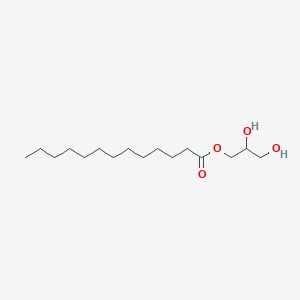
ethyl 2-formamidobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-formamidobenzoate, also known as ethyl 4-formamidobenzoate, is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid and is commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its utility in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
ethyl 2-formamidobenzoate can be synthesized through the reaction of ethyl benzoate with formamide under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to promote the formation of the formamide derivative.
Industrial Production Methods
In an industrial setting, the production of ethyl o-formamidobenzoate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the product through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
ethyl 2-formamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
ethyl 2-formamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a reference standard in pharmaceutical testing.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl o-formamidobenzoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s formamide group can participate in hydrogen bonding and other interactions, influencing its reactivity and function.
相似化合物的比较
ethyl 2-formamidobenzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Ethyl 4-nitrobenzoate: Used in the synthesis of various organic compounds.
Methyl 4-formamidobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of ethyl o-formamidobenzoate lies in its specific formamide functional group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.2 g/mol |
IUPAC 名称 |
ethyl 2-formamidobenzoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-6-9(8)11-7-12/h3-7H,2H2,1H3,(H,11,12) |
InChI 键 |
XOCJRBSNCVFRPR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC=O |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(4-Methoxyphenyl)ethenyl]pyridine](/img/structure/B1632977.png)






![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B1633006.png)



![6'-(diethylamino)-2'-[[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1633012.png)
